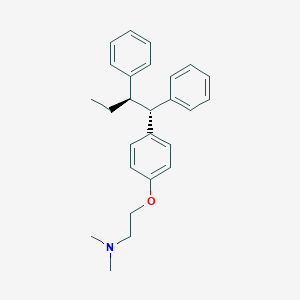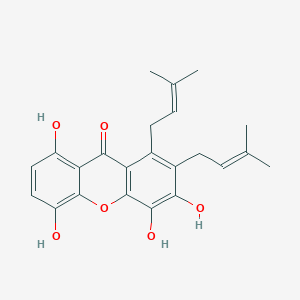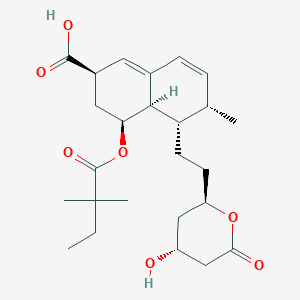
6'-Carboxy Simvastatin
Overview
Description
Mechanism of Action
Target of Action
6’-Carboxy Simvastatin, like its parent compound Simvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Mode of Action
6’-Carboxy Simvastatin acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the cholesterol biosynthesis pathway, leading to a decrease in the production of cholesterol .
Biochemical Pathways
By inhibiting HMG-CoA Reductase, 6’-Carboxy Simvastatin affects the cholesterol biosynthesis pathway . This leads to a decrease in the levels of cholesterol and low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL) cholesterol . Additionally, Simvastatin has been found to induce pyroptosis in certain cancer cells through the ROS/caspase-1/GSDMD pathway .
Pharmacokinetics
Simvastatin, and by extension 6’-Carboxy Simvastatin, is metabolized by CYP3A4 isoenzymes . It has a relatively short half-life of less than 5 hours . The drug is absorbed orally, and due to an extensive first-pass effect, less than 5% reaches the general circulation .
Result of Action
The primary result of 6’-Carboxy Simvastatin’s action is a reduction in cholesterol levels . This can help manage conditions such as hypercholesterolemia and reduce the risk of cardiovascular events . In addition, Simvastatin has been found to induce pyroptosis, a form of programmed cell death, in certain cancer cells .
Action Environment
Environmental factors can influence the action of 6’-Carboxy Simvastatin. For instance, it has been found that Simvastatin can have adverse effects on non-target aquatic organisms, indicating that its action can be influenced by the environmental context . Furthermore, the presence of other drugs metabolized by the same CYP3A4 pathway can lead to drug-drug interactions, affecting the efficacy and stability of Simvastatin .
Biochemical Analysis
Biochemical Properties
6’-Carboxy Simvastatin, like other statins, interacts with the HMG-CoA reductase enzyme, inhibiting its activity and thereby reducing the rate of cholesterol biosynthesis . This interaction is characterized by the binding of the statin to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis pathway .
Cellular Effects
Simvastatin has been shown to have significant effects on various types of cells. For instance, it has been found to decrease cell viability and clone formation in a dose-dependent manner in human colon cells . Additionally, simvastatin has been shown to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
The molecular mechanism of action of 6’-Carboxy Simvastatin involves the inhibition of HMG-CoA reductase, which leads to a decrease in the production of mevalonate and subsequently cholesterol . This inhibition is achieved through the binding of the statin to the active site of the enzyme, preventing its normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, simvastatin has been observed to have temporal effects on cellular function. For example, it has been shown to cause a dose-dependent decrease in both glucose uptake and oxidation in mature myotubes over time .
Dosage Effects in Animal Models
The effects of simvastatin have been studied in animal models, revealing that its effects can vary with different dosages. For instance, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored, with the highest magnitude for simvastatin .
Metabolic Pathways
Simvastatin is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This leads to a decrease in the production of cholesterol and other downstream products of the mevalonate pathway .
Transport and Distribution
During incubation, simvastatin was transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This indicates that simvastatin can be transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
LBH589 is synthesized through a series of chemical reactions involving hydroxamic acid derivatives. The synthesis typically involves the reaction of a hydroxamic acid with an appropriate acyl chloride under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of LBH589 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
LBH589 undergoes various chemical reactions, including:
Oxidation: LBH589 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in LBH589, altering its chemical properties.
Substitution: LBH589 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of LBH589 .
Scientific Research Applications
LBH589 has a wide range of scientific research applications:
Chemistry: Used as a tool to study histone deacetylation and its effects on gene expression.
Biology: Investigated for its role in modulating immune responses and cellular differentiation.
Medicine: Primarily researched for its anticancer properties, particularly in treating multiple myeloma and acute lymphoblastic leukemia
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor with similar anticancer properties.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma.
Belinostat: A hydroxamate-based histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness of LBH589
LBH589 is unique due to its broad-spectrum inhibition of multiple histone deacetylase classes and its potent anticancer activity at low nanomolar concentrations. It has shown efficacy in overcoming drug resistance in various cancer cell lines, making it a valuable therapeutic agent .
Properties
IUPAC Name |
(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMLBJLSDIWTC-AEEZTXMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559544 | |
| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114883-30-6 | |
| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


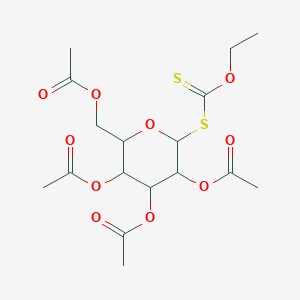
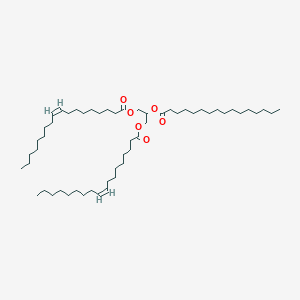
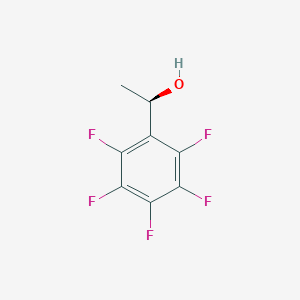
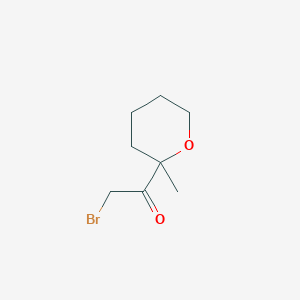
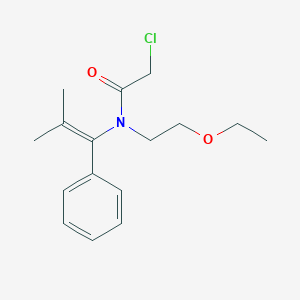
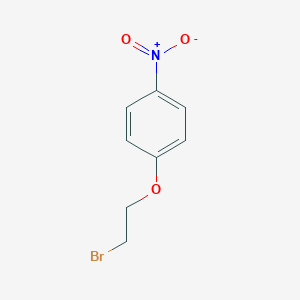

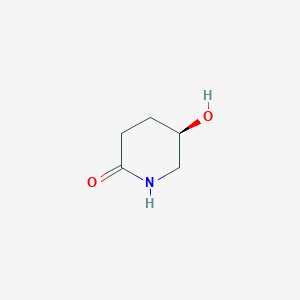
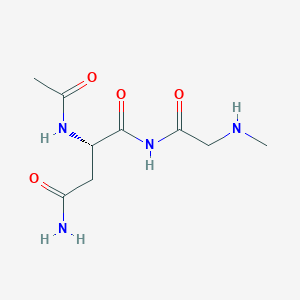
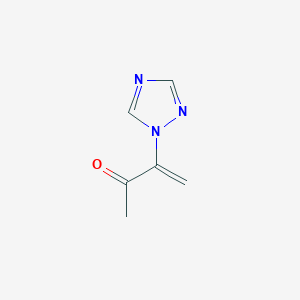
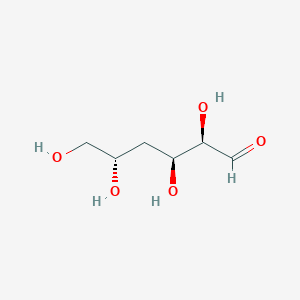
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
